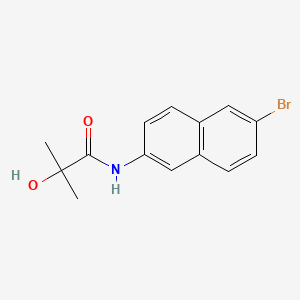
(3R,4S)-4-phenyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Phenyloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with a phenyl group attached to the fourth carbon and a carboxylic acid group at the third carbon. The stereochemistry of this compound is defined by the (3R,4S) configuration, which influences its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-phenyloxolane-3-carboxylic acid typically involves the following steps:
Epoxidation of Alkenes: The initial step often involves the epoxidation of an alkene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid.
Ring-Opening Reactions: The resulting epoxide can undergo ring-opening reactions under acidic or basic conditions to form the oxolane ring.
Stereoselective Reactions: The stereochemistry is controlled through the use of chiral catalysts or reagents to ensure the (3R,4S) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and ring-opening processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
(3R,4S)-4-Phenyloxolane-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3R,4S)-4-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (3R,4S) configuration plays a crucial role in determining the binding affinity and specificity of the compound . The oxolane ring and phenyl group contribute to the overall molecular recognition and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with (3R,4S)-4-phenyloxolane-3-carboxylic acid.
Homoisoflavonoids: These compounds, such as sappanol and episappanol, also feature a five-membered ring structure with phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds .
Propriétés
Numéro CAS |
1268521-40-9 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Clé InChI |
RUOOGZAGKZOJQK-ZJUUUORDSA-N |
SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
SMILES isomérique |
C1[C@@H]([C@H](CO1)C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Synonymes |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)





![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)





![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

